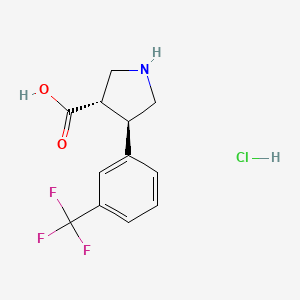
(+/-)-trans-4-(3-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-trans-4-(3-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a useful research compound. Its molecular formula is C12H13ClF3NO2 and its molecular weight is 295.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.0586908 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(+/-)-trans-4-(3-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as trans-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid-HCl, is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, enzyme interactions, and receptor binding.
- Molecular Formula : C12H12F3NO2·HCl
- Molecular Weight : 259.22 g/mol
- CAS Number : 1049978-65-5
The trifluoromethyl group in the compound enhances its lipophilicity, which can improve bioavailability and efficacy in pharmaceutical formulations .
1. Pharmaceutical Development
The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow for enhanced binding to specific receptors, thus improving therapeutic efficacy .
Key Findings:
- It has been utilized in the development of drugs aimed at treating conditions such as depression and anxiety.
- The trifluoromethyl group contributes to increased potency and selectivity of drug candidates .
2. Enzyme Inhibition Studies
Research has indicated that (+/-)-trans-4-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl exhibits significant enzyme inhibitory properties. It has been employed in studies focused on enzyme interactions, particularly in metabolic pathways related to drug metabolism and disease mechanisms.
Case Study Example:
A study demonstrated that this compound effectively inhibited certain enzymes involved in neurotransmitter degradation, suggesting potential applications in enhancing neurotransmitter levels for therapeutic purposes .
3. Receptor Binding Assays
The compound's ability to bind selectively to various receptors has been extensively studied. Its unique molecular structure allows it to interact with neurotransmitter receptors, which is crucial for the development of drugs targeting psychiatric disorders.
Research Findings:
- Binding affinity assays have shown that this compound has a high affinity for serotonin receptors, indicating its potential as an antidepressant candidate .
Applications in Research
The compound is not only limited to pharmaceutical applications but also finds use in several other fields:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used for designing potent drug candidates with improved efficacy due to its unique trifluoromethyl group. |
| Organic Synthesis | Acts as a building block for complex molecules, facilitating the exploration of new chemical reactions. |
| Material Science | Incorporated into polymers to enhance thermal stability and chemical resistance. |
| Agricultural Chemistry | Serves as a precursor for developing agrochemicals like herbicides and pesticides. |
| Biochemical Research | Aids in studying enzyme interactions and metabolic pathways, contributing to drug discovery efforts. |
特性
IUPAC Name |
(3S,4R)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-2-7(4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRXDKSFBQDVPX-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














